3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
CAS No.: 72071-75-1
Cat. No.: VC8183680
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72071-75-1 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.2 g/mol |
| IUPAC Name | 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) |
| Standard InChI Key | DJWMFJZOSZPAHI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Amino-3-benzo dioxol-5-yl-propionic acid is systematically named 3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid under IUPAC guidelines . Its molecular formula, C₁₀H₁₁NO₄, reflects a benzo dioxole ring fused to a propionic acid chain substituted with an amino group at the β-position. The compound’s structural uniqueness arises from the spatial arrangement of its functional groups, which enable diverse chemical interactions.
Table 1: Key Molecular Properties
Synonyms and Registry Numbers
This compound is recognized under multiple synonyms, including 129042-60-0, 72071-75-1, and 3-(1,3-benzodioxol-5-yl)-β-alanine . Its enantiomeric form, (S)-3-amino-3-benzo[1, dioxol-5-yl-propionic acid (CAS 723284-83-1), has distinct stereochemical properties relevant to biological activity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-amino-3-benzo[1, dioxol-5-yl-propionic acid typically involves multi-step organic reactions. While specific protocols are proprietary, general routes include:
-
Benzo dioxole Ring Formation: Cyclization of catechol derivatives with formaldehyde under acidic conditions yields the benzo dioxole core .
-
Propionic Acid Moiety Introduction: Friedel-Crafts acylation or Michael addition reactions attach the propionic acid chain to the aromatic ring .
-
Amino Group Functionalization: Reductive amination or nucleophilic substitution introduces the amino group at the β-position .
Industrial Optimization
Industrial production leverages continuous flow reactors and catalytic systems to enhance yield and reduce waste. High-throughput screening optimizes reaction parameters such as temperature, solvent polarity, and catalyst loading . For example, palladium-based catalysts may accelerate coupling reactions, while enzymatic methods improve stereoselectivity for enantiomerically pure products .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
The amino and carboxylic acid groups render the compound reactive under both oxidizing and reducing conditions:
-
Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the amino group to a nitro or carbonyl derivative, altering bioactivity .
-
Reduction: Sodium borohydride (NaBH₄) reduces the compound to secondary alcohols or amines, useful in prodrug design .
Substitution and Derivatization
The amino group participates in nucleophilic substitution with acyl chlorides or alkyl halides, generating amides or alkylated derivatives. These modifications enhance lipophilicity or target specificity in drug candidates .
Applications in Science and Industry
Pharmaceutical Intermediate
The compound’s scaffold is a precursor to serotonin analogs and GABA receptor modulators. Its chiral centers are critical for synthesizing enantiopure antidepressants .
Material Science
Incorporation into polymer matrices enhances thermal stability and biodegradability. Research explores its use in eco-friendly packaging materials .
Comparison with Structural Analogs
3-Amino-3-(1,3-thiazol-5-yl)propanoic Acid
Replacing the benzo dioxole with a thiazole ring increases metabolic stability but reduces antioxidant capacity, highlighting the dioxole ring’s unique role .
Enantiomeric Forms
The (S)-enantiomer exhibits 3-fold higher receptor binding affinity than the (R)-form, underscoring the importance of stereochemistry in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume